N-(3,4-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
N-(3,4-Dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative characterized by a 3,4-dichlorophenyl group attached to an acetamide backbone, further substituted with a sulfanyl-linked 1-methyl-5-phenylimidazole moiety. The sulfanyl (thioether) bridge may enhance metabolic stability compared to oxygen-based ethers, though this requires empirical validation.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-23-16(12-5-3-2-4-6-12)10-21-18(23)25-11-17(24)22-13-7-8-14(19)15(20)9-13/h2-10H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYHFWJNZLENTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable dichlorophenyl halide.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting a thiol with an appropriate electrophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can produce thiols.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring may interact with enzymes or receptors, while the dichlorophenyl group can enhance binding affinity and specificity. The sulfanyl linkage may play a role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide
- Structural Differences : Replaces the imidazole-sulfanyl group with a dihydropyrazolone ring. The dichlorophenyl and acetamide moieties are retained.
- Conformational Analysis : Crystal structure () reveals three distinct conformers in the asymmetric unit, with dihedral angles between dichlorophenyl and pyrazolone rings ranging from 54.8° to 77.5°. Hydrogen-bonded dimers of type R₂²(10) (per Bernstein’s graph-set analysis ) form via N–H⋯O interactions, influencing packing efficiency and solubility.
- Synthesis: Prepared via carbodiimide-mediated coupling of 3,4-dichlorophenylacetic acid and 4-aminoantipyrine, yielding a crystalline solid (m.p. 473–475 K) .
N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-Dichlorophenyl)Acetamide
- Structural Differences : Substitutes the imidazole-sulfanyl group with a benzothiazole ring bearing a trifluoromethoxy group.
- Synthesis: Microwave-assisted reaction (110°C, 10 min) of 2-(3,4-dichlorophenyl)acetyl chloride and 2-amino-6-trifluoromethoxybenzothiazole in THF, yielding 45% after chromatography . The trifluoromethoxy group may enhance lipophilicity and bioavailability compared to the target compound.
N-(3,4-Dimethoxyphenyl)-2-{[2-(3-Methoxyphenyl)-5-Phenyl-1H-Imidazol-4-yl]Sulfanyl}Acetamide
- Structural Differences: Replaces dichlorophenyl with a 3,4-dimethoxyphenyl group and introduces a 3-methoxyphenyl substituent on the imidazole ring.
N-(4-(((1-((2-Chlorophenyl)Methyl)-5-Methyl-1H-Imidazol-2-yl)Amino)Sulfonyl)Phenyl)Acetamide
- Structural Differences: Features a sulfonamide linkage instead of a sulfanyl bridge, with a 2-chlorophenylmethyl group on the imidazole.
Comparative Data Table
Implications of Structural Variations
- Electron Effects : Chlorine (electron-withdrawing) vs. methoxy (electron-donating) substituents modulate electronic environments, affecting binding to targets like enzymes or receptors.
- Conformational Dynamics : Flexible dihedral angles (e.g., ) influence molecular packing and crystallinity, which are critical for formulation stability.
- Synthetic Efficiency : Microwave synthesis () offers rapid access to analogs but with moderate yields, whereas traditional methods () may require longer reaction times.
Biological Activity
N-(3,4-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies surrounding this compound.
Synthesis and Chemical Structure
The compound is synthesized through a multi-step process involving the reaction of 3,4-dichlorophenyl acetamide with 1-methyl-5-phenyl-1H-imidazole-2-thiol. The resulting structure features a dichlorophenyl group and an imidazole moiety linked by a sulfanyl group, which plays a crucial role in its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar imidazole derivatives. For instance, compounds with imidazole rings have shown promising cytotoxic effects against various cancer cell lines. In particular:
- MTT Assay Results : A study evaluated several imidazole derivatives against colon (HT-29) and breast (MCF-7) carcinoma cell lines. The most active compounds exhibited significant cytotoxicity, with IC50 values indicating potent activity against HT-29 cells compared to MCF-7 cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 11 | HT-29 | 15.4 |
| Compound 12 | MCF-7 | 23.6 |
| This compound | HT-29 | TBD |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Similar compounds featuring thiazole or imidazole rings have demonstrated significant antibacterial activities:
- Antibacterial Testing : Studies have shown that compounds with electron-withdrawing groups on the phenyl ring enhance antibacterial efficacy. The presence of the dichlorophenyl group is hypothesized to contribute positively to this activity .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural components:
- Dichlorophenyl Group : Enhances lipophilicity and potentially increases cell membrane permeability.
- Imidazole Moiety : Known for its role in biological systems and interactions with various biomolecules.
- Sulfanyl Linkage : May facilitate interactions with target proteins through thiol groups.
Case Study 1: Anticancer Efficacy
In a comparative study of various imidazole derivatives, it was found that those containing a dichloro substituent exhibited significantly lower IC50 values against cancer cell lines compared to their non-substituted counterparts. This suggests that the introduction of halogen atoms can enhance the potency of these compounds .
Case Study 2: Antimicrobial Testing
A series of synthesized compounds were tested for their antibacterial activity against common pathogens. The results indicated that compounds with halogen substitutions showed improved efficacy compared to those without such modifications . This reinforces the hypothesis that structural modifications can lead to enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
